{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride
Overview
Description
{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N4O and its molecular weight is 255.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Triazole derivatives have been synthesized through various chemical reactions, including 1,3-dipolar cycloadditions, which are a cornerstone in the construction of these heterocyclic compounds. For example, a study by Younas, Abdelilah, and Anouar (2014) detailed the synthesis of a related compound through 1,3-dipolar cycloaddition, highlighting the importance of NMR spectroscopy, Elemental Analysis, and MS data in confirming the structures of such compounds (Aouine Younas, El Hallaoui Abdelilah, Alami Anouar, 2014).
Medicinal Chemistry Applications
The triazole ring is a common motif in drug design due to its resemblance to the peptide bond and its ability to mimic the flat nature of amide bonds in proteins, making it useful for interactions with biological targets. For instance, Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist with a triazole unit, showcasing the potential of triazole-containing compounds in creating therapeutically relevant agents (T. Harrison et al., 2001).
Antimicrobial Activities
Thomas, Adhikari, and Shetty (2010) synthesized a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, evaluating them for antibacterial and antifungal activities. The results indicated that these compounds demonstrated moderate to very good activities, suggesting the potential of triazole derivatives in addressing drug-resistant infections (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
Catalysis and Material Science
Triazole derivatives have also found applications in catalysis and material science. For example, Sole et al. (2019) reported on novel ruthenium complexes with triazole-based ligands, exhibiting excellent activity and selectivity in the hydrogenation of ketones and aldehydes. This highlights the versatility of triazole compounds in facilitating chemical transformations, with implications for industrial chemistry and the development of new materials (Roberto Sole et al., 2019).
Properties
IUPAC Name |
[1-(oxolan-3-ylmethyl)triazol-4-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c9-3-8-5-12(11-10-8)4-7-1-2-13-6-7;;/h5,7H,1-4,6,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFVZGJGJVEJEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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